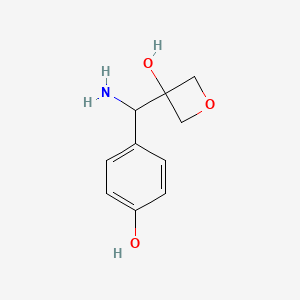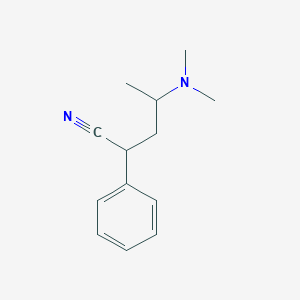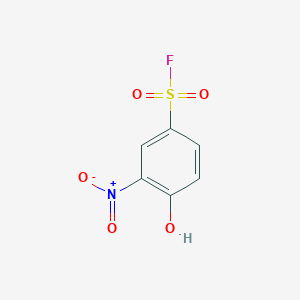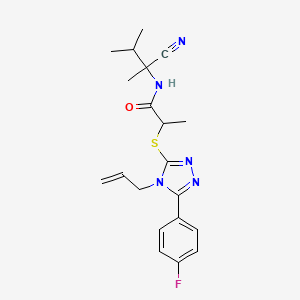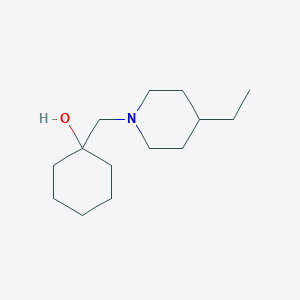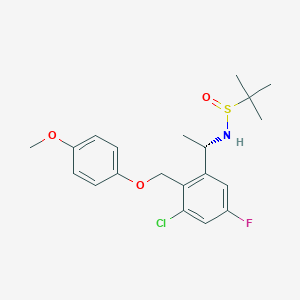
2-(2-Methylindolin-1-yl)-2-oxoethyl 2-(methylthio)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylindolin-1-yl)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an indolin-2-one core, a nicotinate moiety, and a methylthio group, which contribute to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylindolin-1-yl)-2-oxoethyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolin-2-one Core: The indolin-2-one core can be synthesized through the cyclization of an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Nicotinate Moiety: The nicotinate group can be introduced via esterification or amidation reactions using nicotinic acid or its derivatives.
Addition of the Methylthio Group: The methylthio group can be added through nucleophilic substitution reactions using methylthiol or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methylindolin-1-yl)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The methylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Methylindolin-1-yl)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and cytotoxicity.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and neuroprotective activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Methylindolin-1-yl)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Indolin-2-one Derivatives: Compounds with similar indolin-2-one cores, such as 2-(2-Methylindolin-1-yl)-2-oxoacetic acid.
Nicotinate Derivatives: Compounds with nicotinate moieties, such as methyl nicotinate.
Methylthio Compounds: Compounds with methylthio groups, such as methylthioacetic acid.
Uniqueness
2-(2-Methylindolin-1-yl)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its combination of an indolin-2-one core, a nicotinate moiety, and a methylthio group. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C18H18N2O3S |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C18H18N2O3S/c1-12-10-13-6-3-4-8-15(13)20(12)16(21)11-23-18(22)14-7-5-9-19-17(14)24-2/h3-9,12H,10-11H2,1-2H3 |
Clave InChI |
KGWFCRXYDQDHFB-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=CC=CC=C2N1C(=O)COC(=O)C3=C(N=CC=C3)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


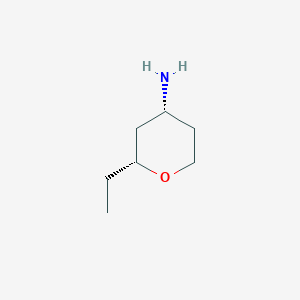
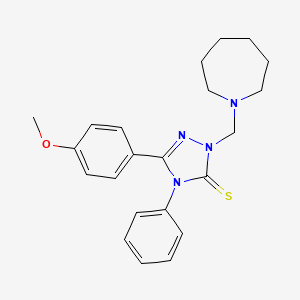
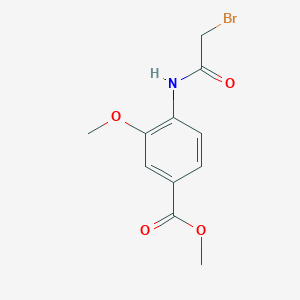
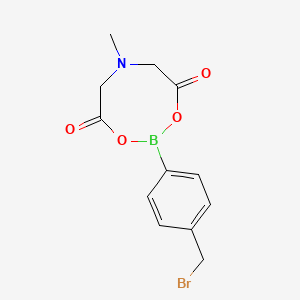
![2-(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B13351688.png)
